![molecular formula C16H21F3N2O3 B5676632 (3S*,4S*)-4-(4-morpholinyl)-1-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinol](/img/structure/B5676632.png)
(3S*,4S*)-4-(4-morpholinyl)-1-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinol
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "(3S*,4S*)-4-(4-morpholinyl)-1-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinol" often involves intricate chemical processes. For instance, a study by Bonacorso et al. (2018) discusses the synthesis of related quinolines via Buchwald–Hartwig amination, achieving yields of 60–88% (Bonacorso et al., 2018). Another study by Islas-Jácome et al. (2023) describes synthesizing a related compound using a microwave-assisted one-pot process (Islas-Jácome et al., 2023).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by complex interactions and conformations. For example, the work of Yoon et al. (2012) investigates the molecular structure of a similar compound, emphasizing the conformations of morpholine and pyrrolidine rings (Yoon et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving these compounds can be diverse. Pocar et al. (1998) studied the pyrolysis of related triazolines, leading to the formation of morpholinopyrroles (Pocar et al., 1998). Additionally, studies like that by Amirnasr et al. (2002) discuss the synthesis and characterization of complexes involving pyrrolidine, providing insights into the chemical behavior of these substances (Amirnasr et al., 2002).
Physical Properties Analysis
The physical properties of these compounds are often determined using various spectroscopic techniques. For instance, Kotan and Yüksek (2016) employed IR, NMR, and other spectroscopic methods to characterize a morpholine-related compound, providing essential insights into its physical characteristics (Kotan & Yüksek, 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are crucial for understanding these compounds. Wijtmans et al. (2004) explored the antioxidant properties of pyridinols, revealing significant aspects of their chemical nature (Wijtmans et al., 2004).
properties
IUPAC Name |
(3S,4S)-4-morpholin-4-yl-1-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O3/c17-16(18,19)24-13-3-1-12(2-4-13)9-20-10-14(15(22)11-20)21-5-7-23-8-6-21/h1-4,14-15,22H,5-11H2/t14-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STEXOOVUDVNFSX-GJZGRUSLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)CC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-4-morpholin-4-yl-1-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidin-3-ol |
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